2-fluoro-N-(2-furylmethyl)benzamide

Description

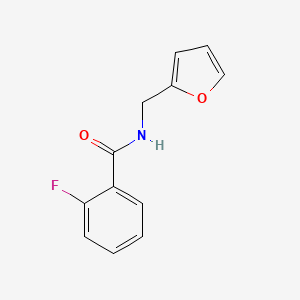

2-Fluoro-N-(2-furylmethyl)benzamide is a fluorinated benzamide derivative characterized by a benzoyl group substituted with a fluorine atom at the ortho position and an N-linked furylmethylamine moiety. Fluorinated benzamides are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, lipophilicity, and hydrogen-bonding capabilities .

Properties

IUPAC Name |

2-fluoro-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVXQCNVWROXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(2-furylmethyl)benzamide typically involves the following steps:

Furane-2-carbaldehyde: is first converted to 2-furylmethylamine through reductive amination using an appropriate reducing agent such as sodium cyanoborohydride.

2-Fluorobenzoyl chloride: is then reacted with 2-furylmethylamine to form the target compound through a nucleophilic acyl substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the above synthetic route, ensuring proper control of reaction conditions such as temperature, pressure, and stoichiometry to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-(2-furylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The fluorine atom on the benzene ring can be oxidized under specific conditions.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Strong nucleophiles such as sodium amide (NaNH2) in liquid ammonia.

Major Products Formed:

Oxidation: Formation of this compound derivatives with higher oxidation states.

Reduction: Formation of 2-fluoro-N-(2-furylmethyl)benzylamine.

Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

2-Fluoro-N-(2-furylmethyl)benzamide has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-fluoro-N-(2-furylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

A series of fluorinated benzamides with varying aromatic substituents and functional groups have been studied. Key structural analogs include:

Key Observations :

- Fluorine Positioning : Fo23 and Fo24 (isomers) demonstrate that fluorine substitution patterns critically influence molecular conformation. Fo23 exhibits near-coplanar aromatic rings due to intramolecular F···H-N interactions, whereas Fo24’s 2,4-difluoro substitution may favor alternate H-bonding networks .

- Heterocyclic vs. In contrast, furylmethyl groups (as in the target compound) may confer improved solubility due to the oxygen-rich furan ring.

- Hydrogen Bonding : Compounds with hydroxy groups (e.g., 2-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide) form intramolecular H-bonds, reducing conformational flexibility and influencing crystal packing .

Physicochemical Properties

- Solubility : Thiadiazole and furylmethyl derivatives likely exhibit higher solubility in polar solvents compared to purely aromatic analogs due to heteroatom interactions .

- Melting Points : Fluorine substitution generally increases melting points; for example, Fo23 and Fo24 form stable crystals with high melting points (>200°C) due to strong amide-amide H-bonding .

- Lipophilicity : The furylmethyl group in the target compound may lower logP values compared to purely alkyl-substituted benzamides, balancing membrane permeability and solubility .

Biological Activity

2-Fluoro-N-(2-furylmethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12FN

- Molecular Weight : 201.23 g/mol

- IUPAC Name : this compound

This compound features a fluorine atom attached to a benzamide moiety, which is further substituted with a furan ring. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, benzamide derivatives have been studied for their efficacy against various bacterial strains. Preliminary studies suggest that this compound may also possess antimicrobial properties, though specific data on its effectiveness against particular pathogens is limited.

Anticancer Activity

Several studies have explored the anticancer potential of fluorinated benzamides. A notable study demonstrated that fluorinated compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Although direct studies on this compound are scarce, its structural similarities to other active compounds warrant further investigation into its anticancer properties.

Enzyme Inhibition

Fluorinated compounds often interact with enzymes, potentially serving as inhibitors. A study on related benzamide derivatives showed that they could inhibit key enzymes involved in cancer metabolism. This suggests that this compound might also exhibit enzyme inhibitory activity, although specific enzyme targets remain to be identified.

Case Studies

- Study on Fluorinated Benzamides :

- Antimicrobial Activity Assessment :

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| N-(4-Chlorophenyl)-N'-(2-pyridyl)benzamide | Moderate | High | Yes |

| N-(3-Bromophenyl)-N'-(4-methoxyphenyl)benzamide | Low | Moderate | No |

Note: TBD = To Be Determined based on future studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.